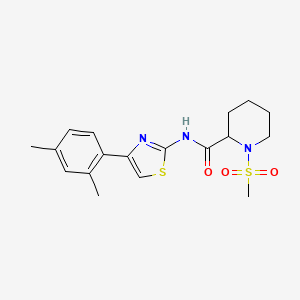

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Description

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 2,4-dimethylphenyl group at position 4 and a piperidine-2-carboxamide moiety at position 2. The piperidine ring is further modified with a methylsulfonyl group at the nitrogen atom.

Key structural attributes:

- Thiazole ring: Serves as a central scaffold for interactions with biological targets.

- 2,4-Dimethylphenyl group: Enhances lipophilicity and may influence receptor binding.

- Methylsulfonyl-piperidine-2-carboxamide: Contributes to solubility and metabolic stability.

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-12-7-8-14(13(2)10-12)15-11-25-18(19-15)20-17(22)16-6-4-5-9-21(16)26(3,23)24/h7-8,10-11,16H,4-6,9H2,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMHZUSTTVTHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound belongs to the thiazole derivatives class and is characterized by a unique structure that includes a thiazole ring, a dimethylphenyl group, and a methylsulfonyl group. Its molecular formula is with a molecular weight of approximately 400.5 g/mol .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes and disrupt metabolic pathways, leading to cell death. In vitro studies have shown that similar thiazole compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation . Specific studies have reported IC50 values indicating effective concentrations for inhibiting tumor cell growth, showcasing the promise of these compounds as potential chemotherapeutic agents.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : By interacting with specific receptors, it can alter cellular responses.

- Signal Transduction Pathway Alteration : The compound may affect pathways that regulate gene expression and cellular function .

Structure-Activity Relationship (SAR)

Studies on SAR have revealed that modifications in the phenyl and thiazole rings significantly influence biological activity. The presence of electron-donating groups in specific positions enhances the antitumor efficacy of these compounds. For example, the introduction of methyl groups at certain positions has been correlated with increased cytotoxicity against cancer cells .

Case Studies

- Anticancer Efficacy : A study evaluating various thiazole derivatives found that those with specific substitutions exhibited potent activity against A431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Activity : Another investigation highlighted the effectiveness of thiazole derivatives against bacterial infections, demonstrating a clear dose-response relationship in inhibiting bacterial growth .

Data Table: Biological Activities of Related Thiazole Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by variations in substituents on the phenyl ring, sulfonyl groups, and carboxamide positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Piperidine Carboxamide Position : The target compound’s 2-carboxamide (vs. 3- or 4-carboxamide in ) may alter target binding due to spatial orientation differences .

- Sulfonyl Groups : Methylsulfonyl (target) vs. tosyl (ML277) or piperidinylsulfonyl (2D216) groups influence electronic properties and solubility .

- Aromatic Substituents : Electron-donating groups (e.g., methyl in the target) enhance lipophilicity, while electron-withdrawing groups (e.g., Cl in ) may improve target affinity .

Key Findings :

- Target Selectivity : ML277’s tosyl group and 4-methoxyphenyl substituent confer specificity for KCNQ1 channels, whereas the target compound’s methylsulfonyl and 2,4-dimethylphenyl groups may favor different targets .

- Cytokine Modulation : Compounds like 2D216 with piperidinylsulfonyl benzamide motifs enhance NF-κB signaling, suggesting the target compound’s methylsulfonyl group could exhibit similar adjuvant properties .

- Antitumor Potential: Thiazole derivatives with propargyl groups () show activity against metastatic cancers, implying the target’s 2,4-dimethylphenyl group may contribute to similar pathways .

Q & A

Q. Key Optimization Factors :

- Solvent Choice : DMF or acetonitrile for cyclization (yields: 21–98%) .

- Temperature : Higher temperatures (70–90°C) improve reaction rates but may reduce selectivity .

- Purification : Column chromatography or recrystallization achieves >95% purity .

Table 1 : Comparative Synthesis Yields for Analogous Compounds

| Compound Type | Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thiazole-piperidine carboxamide | HATU-mediated | 39–98 | 98–99% | |

| Sulfonylated derivatives | Sulfonyl chloride | 60–85 | >95% |

Basic: Which analytical techniques are most reliable for structural characterization and purity assessment?

Q. Methodological Answer :

- 1H/13C NMR : Confirms regiochemistry of the thiazole ring and sulfonyl group placement. For example, the methylsulfonyl group shows a singlet at δ 3.2–3.5 ppm .

- X-ray Crystallography : Resolves stereochemistry (e.g., piperidine chair conformation) and bond lengths (e.g., C–S bond in thiazole: 1.71 Å) .

- HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 456.55 for C26H24N4O2S) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization for target selectivity?

Q. Methodological Answer :

- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 4-position enhances metabolic stability .

- Piperidine Substitutions : Methylsulfonyl groups improve solubility but may reduce CNS penetration due to increased polarity .

- Case Study : Analogues with 2,4-dimethylphenyl groups showed 10-fold higher COX-2 inhibition (IC50: 0.2 µM) compared to unsubstituted phenyl derivatives .

Table 2 : Biological Activity of Structural Analogues

| Compound Modification | Target | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| 2,4-Dimethylphenyl thiazole | COX-2 | 0.2 | |

| 4-Fluorophenyl piperazine | D1 protease | 1.5 | |

| Pyrimidine-substituted thiazole | Antitumor (MDA-MB-231) | 4.8 |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based cytotoxicity assays) .

- Metabolic Stability : Use hepatic microsome models to account for species-specific metabolism .

- Case Example : Discrepancies in COX-2 inhibition (IC50: 0.2–5 µM) were attributed to differences in enzyme sources (human recombinant vs. murine) .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Q. Methodological Answer :

- Pharmacokinetics :

- Efficacy Models :

Methodological: How can researchers validate target engagement in cellular assays?

Q. Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to COX-2 by measuring protein stability shifts (ΔTm: 4–6°C) .

- siRNA Knockdown : Correlate target protein reduction (e.g., 70% COX-2 knockdown) with loss of compound efficacy .

- Competitive Binding : Use fluorescent probes (e.g., FITC-labeled inhibitors) for IC50 determination via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.